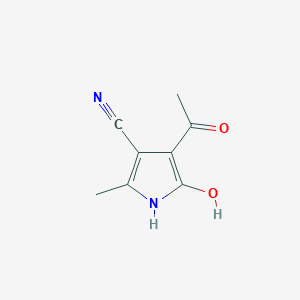![molecular formula C14H16BrNO2 B13912045 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(6-azaspiro[25]octan-6-yl)benzoic acid is a chemical compound with the molecular formula C14H16BrNO2 It features a bromine atom attached to a benzoic acid moiety, which is further substituted with a 6-azaspiro[25]octane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-(6-azaspiro[2.5]octan-6-yl)benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its affinity and selectivity for certain targets. The bromine atom can also participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Azaspiro[2.5]oct-6-yl)-4-nitrobenzoic acid
- Benzoic acid, 2-(6-azaspiro[2.5]oct-6-yl)-4-iodo-, methyl ester
- 6-Azaspiro[2.5]octane derivatives
Uniqueness
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages in terms of chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16BrNO2 |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoic acid |
InChI |
InChI=1S/C14H16BrNO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18) |
InChI Key |
HDZFXNZBEGCOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(CC2)C3=C(C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


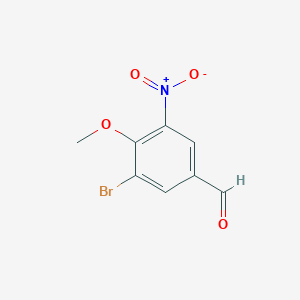
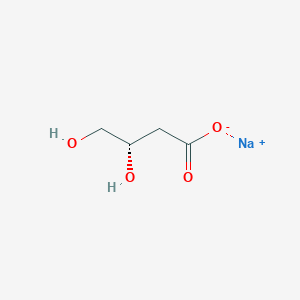

![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
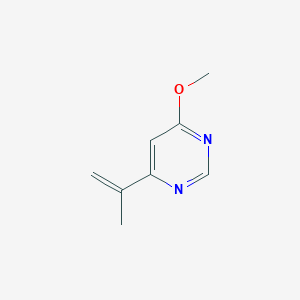
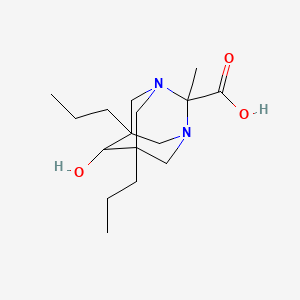
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
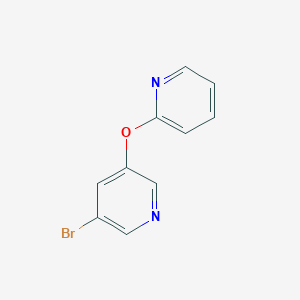
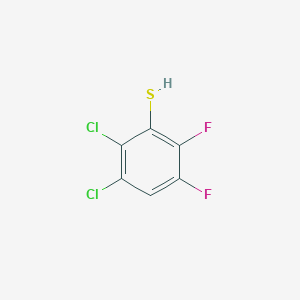
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
